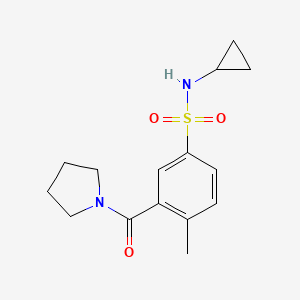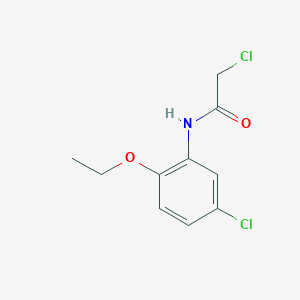![molecular formula C21H23NO5 B7456222 [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate](/img/structure/B7456222.png)
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPIB, and it is a derivative of indole-2-carboxylic acid. DPIB has shown promising results in various biological studies, and scientists are exploring its potential applications in drug discovery and other research areas.
作用机制
The mechanism of action of DPIB is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways that are essential for the survival and growth of cancer cells, fungi, and bacteria. DPIB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, DPIB has also been shown to inhibit the activity of histone deacetylase, an enzyme that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DPIB has been shown to have significant biochemical and physiological effects in various studies. In vitro studies have shown that DPIB can induce apoptosis (programmed cell death) in cancer cells, and it can also inhibit the growth and proliferation of fungi and bacteria. Additionally, DPIB has also been shown to have anti-inflammatory properties, and it can reduce the production of pro-inflammatory cytokines in vitro.
实验室实验的优点和局限性
DPIB has several advantages for lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. Additionally, DPIB is relatively easy to synthesize, and it can be produced in large quantities. However, DPIB also has some limitations for lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several potential future directions for research on DPIB. One area of interest is the development of DPIB-based drugs for the treatment of cancer and other diseases. Additionally, researchers are exploring the potential use of DPIB in combination with other drugs to enhance its therapeutic effects. Another area of interest is the study of the molecular mechanisms underlying the anticancer and antifungal properties of DPIB. Finally, researchers are also exploring the potential use of DPIB in other research areas, such as neuroscience and immunology.
Conclusion:
In conclusion, [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate is a chemical compound that has shown promising results in various scientific studies. DPIB has potential applications in drug discovery and other research areas, and researchers are exploring its molecular mechanisms and potential therapeutic effects. While there are some limitations to its use in lab experiments, DPIB has several advantages, including its high purity and stability, and its ability to penetrate cell membranes. Overall, DPIB is a compound that has significant potential for future scientific research.
合成方法
The synthesis of DPIB involves multiple steps, and it requires expertise in organic chemistry. The first step involves the synthesis of 2-(2,3-dihydroindol-1-yl)-2-oxoethylamine, which is then coupled with 3-methoxy-4-hydroxybenzoic acid using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting compound is then esterified with propan-2-ol to obtain DPIB.
科学研究应用
DPIB has shown promising results in various scientific studies, and researchers are exploring its potential applications in drug discovery and other research areas. DPIB has been studied for its potential anticancer properties, and it has shown significant cytotoxic effects on various cancer cell lines. Additionally, DPIB has also been studied for its potential antifungal and antibacterial properties.
属性
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-14(2)27-18-9-8-16(12-19(18)25-3)21(24)26-13-20(23)22-11-10-15-6-4-5-7-17(15)22/h4-9,12,14H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDVPJRHRJEXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OCC(=O)N2CCC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-ethoxyphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B7456153.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7456161.png)
![[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B7456180.png)
![2-[[4-phenyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7456186.png)


![N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7456207.png)
![3'-[(E)-3-phenylprop-2-enyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7456211.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456212.png)
![2-[[2-[[5-(furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7456218.png)
![N-(4-ethoxyphenyl)-2-[[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7456229.png)
![2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide](/img/structure/B7456230.png)
![2-[(2-Chloro-4-fluorophenyl)methyl]-5-(4-methylphenyl)tetrazole](/img/structure/B7456235.png)